![molecular formula C18H26N4OS B5679413 2-(3-methyl-2-buten-1-yl)-8-[2-(methylthio)-4-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679413.png)
2-(3-methyl-2-buten-1-yl)-8-[2-(methylthio)-4-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan-3-one derivatives, such as the compound , involves strategic chemical manipulations aimed at constructing the spirocyclic framework. These syntheses often employ methods such as Michael addition reactions, followed by cyclization processes to establish the spiro linkage. For instance, Tsukamoto et al. (1995) described a method involving the Michael addition reaction of hydroxyurea to alpha, beta-unsaturated esters, showcasing a general approach to constructing diazaspiro[4.5]decan-3-one derivatives (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decan-3-one derivatives is characterized by a spiro linkage that connects a pyrimidinyl ring and a cyclohexane ring, forming a unique three-dimensional architecture. This structure is pivotal for the biological activity of these compounds. X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, are typically employed to elucidate the molecular structure. The crystal structure analysis of related compounds has shown that the spatial arrangement of the spiro linkage significantly influences the compound's chemical reactivity and interaction with biological targets (Moser et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decan-3-one derivatives is influenced by the presence of functional groups attached to the spirocyclic framework. These compounds participate in a variety of chemical reactions, including cycloaddition reactions, which are useful for further functionalization of the molecule. Sharma and Mahajan (1997) demonstrated the [4+2] cycloaddition reactions of diaza compounds with vinyl and chloroketenes, leading to novel pyrimidinone derivatives, illustrating the versatility of these compounds in synthetic chemistry (Sharma & Mahajan, 1997).
properties
IUPAC Name |
2-(3-methylbut-2-enyl)-8-(2-methylsulfanylpyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-14(2)5-9-22-13-18(12-16(22)23)6-10-21(11-7-18)15-4-8-19-17(20-15)24-3/h4-5,8H,6-7,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBUZWVWYCWCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CC2(CCN(CC2)C3=NC(=NC=C3)SC)CC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-2-buten-1-yl)-8-[2-(methylthio)-4-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one |
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